molecular formula C22H24N2O5S B4736665 1-(ethylsulfonyl)-4-{5-[(1-naphthyloxy)methyl]-2-furoyl}piperazine

1-(ethylsulfonyl)-4-{5-[(1-naphthyloxy)methyl]-2-furoyl}piperazine

Cat. No. B4736665
M. Wt: 428.5 g/mol
InChI Key: MNGSLYPMUHHAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Ethylsulfonyl)-4-{5-[(1-naphthyloxy)methyl]-2-furoyl}piperazine, also known as ESNF, is a compound that belongs to the class of piperazines. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ESNF is a synthetic compound that has been developed through a series of chemical reactions.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-4-{5-[(1-naphthyloxy)methyl]-2-furoyl}piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-4-{5-[(1-naphthyloxy)methyl]-2-furoyl}piperazine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation. It has also been found to induce apoptosis in cancer cells. Additionally, 1-(ethylsulfonyl)-4-{5-[(1-naphthyloxy)methyl]-2-furoyl}piperazine has been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines that are involved in inflammation.

Advantages and Limitations for Lab Experiments

1-(ethylsulfonyl)-4-{5-[(1-naphthyloxy)methyl]-2-furoyl}piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It has also been found to be stable under a range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to its use. 1-(ethylsulfonyl)-4-{5-[(1-naphthyloxy)methyl]-2-furoyl}piperazine is a relatively new compound, and its full range of effects and potential side effects are not yet fully understood. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-(ethylsulfonyl)-4-{5-[(1-naphthyloxy)methyl]-2-furoyl}piperazine. One potential direction is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Additionally, research could focus on understanding its mechanism of action and identifying potential targets for its activity. Further studies could also explore its potential as an anti-inflammatory agent and its effects on other physiological processes. Finally, research could focus on developing new synthetic compounds based on the structure of 1-(ethylsulfonyl)-4-{5-[(1-naphthyloxy)methyl]-2-furoyl}piperazine with improved properties and potential applications.

Scientific Research Applications

1-(ethylsulfonyl)-4-{5-[(1-naphthyloxy)methyl]-2-furoyl}piperazine has shown promising results in various scientific research applications. One of its potential applications is in the field of cancer research. Studies have shown that 1-(ethylsulfonyl)-4-{5-[(1-naphthyloxy)methyl]-2-furoyl}piperazine has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against a range of cancer types, including breast, lung, and prostate cancer.

properties

IUPAC Name

(4-ethylsulfonylpiperazin-1-yl)-[5-(naphthalen-1-yloxymethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-2-30(26,27)24-14-12-23(13-15-24)22(25)21-11-10-18(29-21)16-28-20-9-5-7-17-6-3-4-8-19(17)20/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGSLYPMUHHAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Ethylsulfonyl)piperazin-1-yl]{5-[(naphthalen-1-yloxy)methyl]furan-2-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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